Timolol Maleate is the maleate salt form of timolol, a propanolamine derivative and a non-selective beta-adrenergic antagonist with antihypertensive property. Timolol competitively binds to beta-1-adrenergic receptors in the heart and vascular smooth muscle and beta-2-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in beta-adrenergic stimulation. Beta-1-receptor blockade results in a decrease in resting and exercise heart rate and cardiac output, a decrease in both systolic and diastolic blood pressure, and, possibly, a reduction in reflex orthostatic hypotension. Beta-2-blockade results in an increase in peripheral vascular resistance. The ultimate results include vasodilation, and negative chronotropic and inotropic effects. In addition, timolol reduces intra-ocular pressure possibly by decreasing aqueous humor production by reduction of blood flow to the ciliary processes and cAMP synthesis.
A beta-adrenergic antagonist that is similar in action to PROPRANOLOL; the levo-isomer is more active. Timolol has been proposed as an anti-hypertensive, anti-arrhythmic, anti-angina, and anti-glaucoma agent. It is also used in the treatment of MIGRAINE DISORDERS and tremor.
See also: Dorzolamide Hydrochloride; Timolol Maleate (component of); Brimonidine Tartrate; timolol maleate (component of); Hydrochlorothiazide; timolol maleate (component of) ... View More ...
Timolol maleate
CAS No.: 26921-17-5
Cat. No.: VC0007575
Molecular Formula: C17H28N4O7S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26921-17-5 |
---|---|
Molecular Formula | C17H28N4O7S |
Molecular Weight | 432.5 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
Standard InChI | InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
Standard InChI Key | WLRMANUAADYWEA-PBBCPHEYSA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Chemical and Physical Properties of Timolol Maleate
Structural Characteristics
Timolol maleate is chemically designated as (-)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) salt . The molecule contains an asymmetric carbon atom, with the levo-isomer (S-enantiomer) responsible for its pharmacological activity . Its molecular formula is C₁₃H₂₄N₄O₃S·C₄H₄O₄, yielding a molecular weight of 432.49 g/mol . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the maleate counterion and the secondary alcohol group.
Solubility and Stability
The compound exhibits pH-dependent solubility:
Property | Value | Source |
---|---|---|
Water Solubility | 50 mg/mL at 25°C | |
Ethanol Solubility | 12 mg/mL | |
Partition Coefficient | Log P = 1.8 (octanol/water) | |
pKa | 9.2 (basic), 3.5 (acidic) |
Recent studies using the polythermal method quantified solubility in biobased solvents, showing highest solubility in ethanol (12.4 mg/g at 333.15 K) and lowest in Cyrene (0.8 mg/g) . The Apelblat equation effectively models these solubility profiles with average relative deviations (ARD) <5% .
Mechanism of Action and Pharmacodynamics
Beta-Adrenergic Receptor Blockade
Timolol competitively inhibits β₁ and β₂ adrenergic receptors with dissociation constants (Kd) of 5.4 nM and 2.1 nM, respectively . In ocular tissues, this blockade reduces cAMP production in ciliary epithelial cells, decreasing aqueous humor secretion by 20-35% . Tonographic studies show a 28% reduction in aqueous flow rate (from 2.4 μL/min to 1.7 μL/min) within 2 hours post-instillation .
Systemic Effects
Despite topical administration, plasma concentrations reach 0.28 ng/mL after 0.5% gel installation . This systemic exposure causes measurable β-blockade:
-
Heart rate reduction: 3.8 bpm at 2 hours, 0.8 bpm at 24 hours
-
Forced expiratory volume (FEV₁) decrease: 0.15 L in asthmatic patients
Clinical Efficacy in Ocular Hypertension Management
Intraocular Pressure Reduction
A multicenter double-masked trial compared 0.5% gel-forming solution (QD) vs 0.5% solution (BID):
Parameter | Gel QD (Δ mmHg) | Solution BID (Δ mmHg) | P-value |
---|---|---|---|
Hour 0 (Baseline) | 24.5 ± 2.1 | 24.3 ± 2.4 | 0.62 |
Hour 2 Post-dose | -6.8 ± 1.9 | -6.5 ± 2.1 | 0.41 |
Hour 12 Post-dose | -5.2 ± 1.7 | -5.0 ± 1.8 | 0.55 |
24-Hour Mean Reduction | -4.9 ± 1.5 | -4.7 ± 1.6 | 0.48 |
Data from demonstrate equivalent IOP control between formulations, supporting once-daily gel use.
Retinal Hemodynamic Effects
Bidirectional laser Doppler velocimetry revealed timolol increases retinal venous blood flow velocity (Vmax) by 9.6% after 14 days of treatment (p<0.05) . This correlates with a 10% increase in volumetric flow (Q) despite unchanged vessel diameter, suggesting improved ocular perfusion .
Adverse Effect Profile and Risk Mitigation
Ocular Tolerability
In phase III trials (N=1,224), adverse event incidence was:
Systemic Complications
Post-marketing surveillance identifies rare but severe effects:
System | Adverse Event | Incidence |
---|---|---|
Cardiovascular | Bradycardia, heart block | 0.07% |
Respiratory | Bronchospasm, apnea | 0.03% |
Neurologic | Stroke, syncope | 0.01% |
Recent Advances in Formulation Development
Enantiomer-Specific Activity
While (S)-timolol mediates β-blockade (Kd=8.27 for β₁), the (R)-isomer shows 150-fold lower receptor affinity but maintains 60% of IOP reduction efficacy . This suggests non-adrenergic mechanisms contribute to ocular hypotension.
Sustainable Manufacturing
Solubility studies in ethanol/2-MeTHF mixtures show anti-solvent effects enable crystallization at 278.15 K with 78% yield . The λh equation predicts solubility in novel solvent systems with ARD <7% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume